molecular formula C12H22N2O3 B1525805 (S)-tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate CAS No. 1257293-73-4

(S)-tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate

Cat. No. B1525805
CAS RN: 1257293-73-4
M. Wt: 242.31 g/mol
InChI Key: INNSLFVFDMOBJY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C12H22N2O3 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis Techniques and Building Blocks

  • Synthesis of Enantiopure Azetidine-2-Carboxylic Acids : Research demonstrates the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various side chains, indicating the utility of these compounds as building blocks in studying peptide activity and conformation. Specifically, the synthesis involves several steps including regioselective allylation, selective reduction, tosylation, and intramolecular N-alkylation, yielding orthogonally protected amino acid-Aze chimeras (Sajjadi & Lubell, 2008).

  • Preparation and Deamination of Azetidines : The research describes the preparation of azetidines by ammonolysis of azetidinyl tosylate and reduction of cyanoazetidines. The deamination process is elaborated for different azetidines, revealing specific reaction pathways and products, which are pertinent for the understanding of azetidine chemistry and its potential applications in synthesis (Chen et al., 1972).

  • Synthesis of N-unfunctionalised Aziridines : This research highlights the synthesis of tert-butyl cinnamates aziridinated with high trans-selectivity and their transformation into versatile synthetic building blocks through highly selective ring-opening reactions with a wide range of nucleophiles (Armstrong & Ferguson, 2012).

Applications in Advanced Synthesis and Medicinal Chemistry

  • Building Blocks for Synthesis : The research focuses on tert-butyl phenylazocarboxylates as versatile building blocks in synthetic organic chemistry, where nucleophilic substitutions and radical reactions are employed to modify the benzene ring, showcasing the potential applications in designing complex molecular structures (Jasch et al., 2012).

  • Synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate : This compound serves as a potential building block for amino alcohols and polyamines, underscoring its significance in the synthesis of complex organic molecules (Jähnisch, 1997).

  • Synthesis of Protected 3-haloazetidines : The study details the preparation of protected 3-haloazetidines, highlighting their role as versatile building blocks in medicinal chemistry for synthesizing high-value azetidine-3-carboxylic acid derivatives (Ji et al., 2018).

properties

IUPAC Name

tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-9(7-14)13-5-4-10(15)8-13/h9-10,15H,4-8H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNSLFVFDMOBJY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CC[C@@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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